Increased Molecular Weight vs. 1-Benzylazetidin-3-amine: Impact on Fragment-Based Screening Hit Expansion
In fragment-based drug discovery, the molecular weight of a building block directly influences the efficiency and detectability of subsequent ligand-protein interactions. 1-(2-Phenylethyl)azetidin-3-amine (MW 176.26 g/mol) offers an 8.6% higher molecular weight than its benzyl analog 1-benzylazetidin-3-amine (MW 162.23 g/mol) . This increase corresponds to a single methylene unit, which can be exploited to probe deeper hydrophobic sub-pockets without moving into the lead-like space above 250–300 Da that often reduces ligand efficiency indices.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 176.26 g/mol |
| Comparator Or Baseline | 1-Benzylazetidin-3-amine: 162.23 g/mol |
| Quantified Difference | 14.03 g/mol increase (8.6% higher) |
| Conditions | Vendor-specified chemical identity data (Chemsrc, ChemScene) |
Why This Matters
A specific molecular weight allows fragment libraries to be diversified with a slightly heavier analog while maintaining rule-of-three compliance; users seeking to fill a 14 Da gap in a SAR table can select this compound with confidence over the benzyl version.
